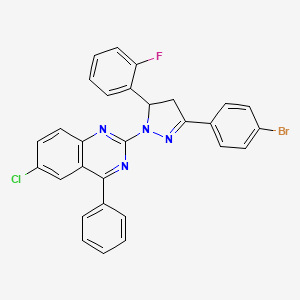

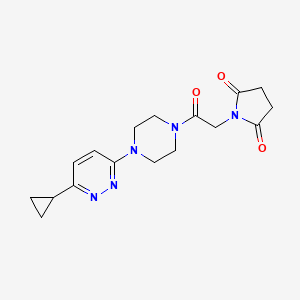

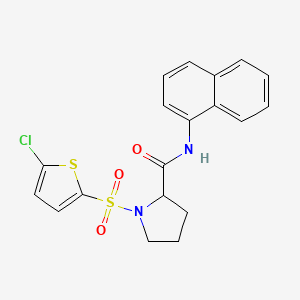

1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which is a core structure for various pharmacologically active compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structures and potential biological activities. For instance, the synthesis and anticonvulsant activity of related 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones have been explored, indicating the relevance of this class of compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of related 1,4-piperazine-2,5-dione derivatives has been reported to involve multiple steps starting from precursors such as ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding the final product in moderate yields . The synthesis of the specific compound would likely involve a similar multi-step process, potentially starting from a cyclopropylpyridazine derivative and incorporating the piperazine and pyrrolidine-2,5-dione moieties through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using single-crystal X-ray analysis, revealing polymorphic crystalline forms with different hydrogen-bonding networks . These findings suggest that the compound of interest may also exhibit polymorphism and form specific hydrogen-bonding patterns, which could influence its physical properties and biological activity.

Chemical Reactions Analysis

The chemical behavior of pyrrolidine-2,5-dione derivatives in solution has been studied using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into the solution aggregation of these compounds, which is important for understanding their reactivity and interaction with biological targets . The compound would likely undergo similar reactions and interactions in solution, influenced by its specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their molecular structure and the nature of their substituents. The anticonvulsant activity of similar compounds has been evaluated, and structure-activity relationship (SAR) studies have been initiated to understand the properties that contribute to their biological activity . The specific compound would be expected to have properties consistent with its class, including solubility, stability, and potential for central nervous system activity.

科学的研究の応用

Synthesis and Anticancer Activity

Piperazine-2,6-dione derivatives, related to the chemical , have been synthesized and tested for their potential anticancer activity. For instance, Kumar et al. (2013) conducted a study where various piperazine-2,6-dione derivatives demonstrated good anticancer activity against various cancer cell lines, such as breast, lung, colon, ovary, and liver cancer cells (Kumar, Kumar, Roy, & Sondhi, 2013).

Anticonvulsant Activity

Several studies have focused on the anticonvulsant properties of compounds structurally similar to 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione. Kamiński, Rzepka, and Obniska (2011) synthesized and tested a series of related compounds, finding them effective in various seizure models (Kamiński, Rzepka, & Obniska, 2011). Similarly, Rybka et al. (2017) reported on the synthesis and anticonvulsant activity of pyrrolidine-2,5-dione derivatives, indicating their potential as antiepileptic drugs (Rybka et al., 2017).

Preparation of Heterocyclic Compounds

The compound also has implications in the preparation of various heterocyclic compounds. Ohta, Oe, and Furukawa (2002) demonstrated the use of α-oxoketene O, N-acetals, which are chemically related, as starting materials for preparing heterocyclic compounds including pyrrolidine-2, 5-diones (Ohta, Oe, & Furukawa, 2002).

Synthesis of Heterocyclic Compounds with Anti-inflammatory and Anticancer Activities

Piperazine dione derivatives have also been studied for their potential in synthesizing heterocyclic compounds with anti-inflammatory and anticancer activities. Kumar et al. (2014) synthesized piperazine dione derivatives and found some of them exhibited good anti-inflammatory and anticancer activity (Kumar, Kumar, Roy, & Sondhi, 2014).

5-HT2 Antagonist Activity

Compounds similar to 1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione have been evaluated for their 5-HT2 antagonist activity, which is relevant in the treatment of various psychiatric disorders. Watanabe et al. (1992) synthesized and tested compounds for their 5-HT2 and alpha 1 receptor antagonist activity (Watanabe et al., 1992).

特性

IUPAC Name |

1-[2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c23-15-5-6-16(24)22(15)11-17(25)21-9-7-20(8-10-21)14-4-3-13(18-19-14)12-1-2-12/h3-4,12H,1-2,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZQLFUXHVKWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)

![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)